N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a structurally complex compound featuring a fused bicyclic imidazo[1,2-a]pyridine core substituted with a methyl group at position 5. The imidazo[1,2-a]pyridine moiety is linked via an ethyl chain to a 5,6,7,8-tetrahydronaphthalene ring system bearing a sulfonamide group at position 6.
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15-9-11-23-14-18(22-20(23)12-15)8-10-21-26(24,25)19-7-6-16-4-2-3-5-17(16)13-19/h6-7,9,11-14,21H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZPGJLAZJTSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s sulfonamide group distinguishes it from ester- and nitro-substituted analogues (e.g., 2d, 1l) . Sulfonamides are known for enhanced hydrogen-bonding capacity and metabolic stability compared to esters or amides.
- The 7-methylimidazo[1,2-a]pyridine core contrasts with the tetrahydroimidazo[1,2-a]pyridine systems in 2d and 1l, which feature partial saturation and electron-withdrawing groups (e.g., nitro, cyano) .
- Compounds like 6a () utilize triazole rings instead of imidazoheterocycles, offering distinct electronic profiles and synthetic accessibility via click chemistry .
Spectral Data and Physicochemical Properties
Table 3: Spectroscopic and Physical Property Comparisons
Key Insights :
- The sulfonamide group in the target compound would likely exhibit IR stretches near 1320–1300 cm⁻¹ (asymmetric S=O) and 1160–1150 cm⁻¹ (symmetric S=O), absent in ester- or amide-containing analogues .
- Tetrahydroimidazo[1,2-a]pyridine derivatives (2d, 1l) show characteristic ¹H NMR signals for nitrophenyl (δ ~8.6) and cyano-adjacent protons (δ ~7.8–8.4) .
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